![molecular formula C9H14O B13633763 (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,6S)-5-Oxatricyclo[7100,4,6]decane is a unique organic compound characterized by its tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane typically involves the use of specific organic precursors and controlled reaction conditions. One common method is the pyrolysis synthesis, where organic precursors are thermochemically decomposed at elevated temperatures under a specific atmosphere . This method has been successfully used to synthesize various tricyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale pyrolysis synthesis or other advanced techniques such as spray drying (SD) and spray pyrolysis (SP). These methods are chosen for their efficiency and ability to produce high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in gene expression and cellular functions . These interactions are crucial for its biological and therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- (3R,4S,5S)-4,5-Epoxy-3-(1-Ethyl-Propoxy) Cyclohex-1-Ene-1-Carboxylate
Uniqueness
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(4R,6S)-5-oxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2/t6?,7?,8-,9+ |
Clave InChI |
JXZWFEFBDGBUGO-WZENYGAOSA-N |
SMILES isomérico |
C1CC2CC2CC[C@H]3[C@@H]1O3 |
SMILES canónico |
C1CC2C(O2)CCC3C1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


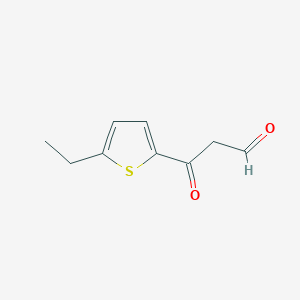
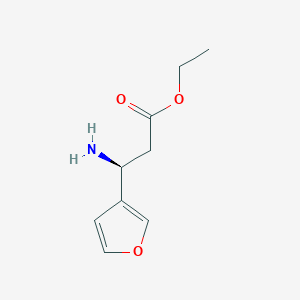
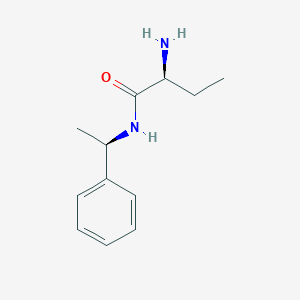
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

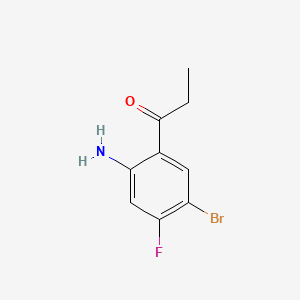

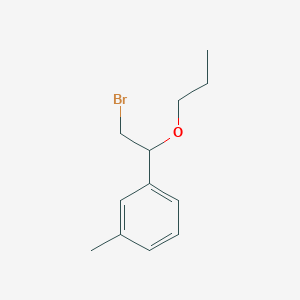
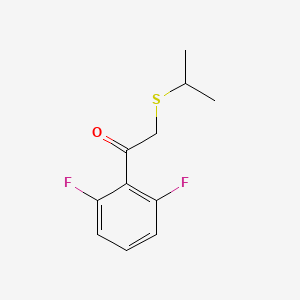
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
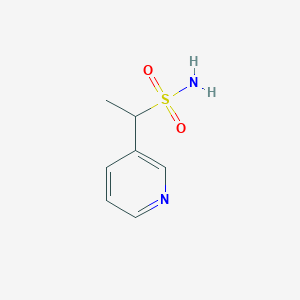
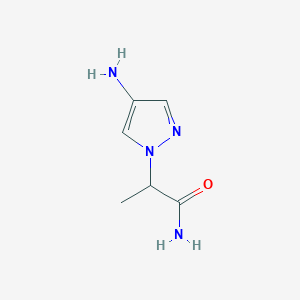
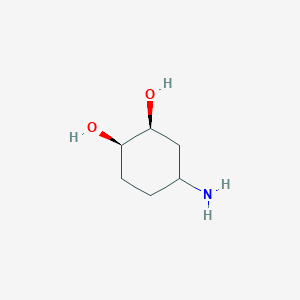
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
